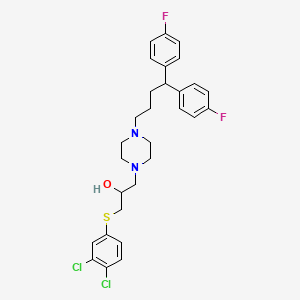

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-

Descripción

Propiedades

Número CAS |

143759-88-0 |

|---|---|

Fórmula molecular |

C29H32Cl2F2N2OS |

Peso molecular |

565.5 g/mol |

Nombre IUPAC |

1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(3,4-dichlorophenyl)sulfanylpropan-2-ol |

InChI |

InChI=1S/C29H32Cl2F2N2OS/c30-28-12-11-26(18-29(28)31)37-20-25(36)19-35-16-14-34(15-17-35)13-1-2-27(21-3-7-23(32)8-4-21)22-5-9-24(33)10-6-22/h3-12,18,25,27,36H,1-2,13-17,19-20H2 |

Clave InChI |

TZUGFCWPGYPYIS-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC(=C(C=C4)Cl)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-Piperazineetanólido, 4-(4,4-bis(4-fluorofenil)butil)-alfa-(((3,4-diclorofenil)tio)metil)- implica múltiples pasos, incluyendo la formación del anillo de piperazina y la introducción de los grupos fluorofenilo y diclorofeniltio. La ruta sintética típicamente incluye:

Formación del anillo de piperazina: Este paso implica la reacción de etilendiamina con un dihaloalcano adecuado en condiciones básicas para formar el anillo de piperazina.

Introducción del grupo fluorofenilo: El grupo fluorofenilo se introduce a través de una reacción de sustitución nucleófila utilizando un derivado de fluorobenceno.

Adición del grupo diclorofeniltio: El paso final implica la reacción del compuesto intermedio con un diclorofeniltiol en condiciones apropiadas para producir el compuesto objetivo.

Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y los catalizadores, para mejorar el rendimiento y la pureza.

Análisis De Reacciones Químicas

1-Piperazineetanólido, 4-(4,4-bis(4-fluorofenil)butil)-alfa-(((3,4-diclorofenil)tio)metil)- experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los sulfoxidos o sulfonas correspondientes.

Reducción: Las reacciones de reducción utilizando agentes reductores como el hidruro de litio y aluminio pueden convertir ciertos grupos funcionales dentro del compuesto en sus formas reducidas.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de piperazina o los grupos fenilo, lo que lleva a la formación de nuevos derivados.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen ácidos fuertes, bases, agentes oxidantes y agentes reductores. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

1-Piperazineetanólido, 4-(4,4-bis(4-fluorofenil)butil)-alfa-(((3,4-diclorofenil)tio)metil)- tiene varias aplicaciones de investigación científica, que incluyen:

Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.

Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, antivirales y anticancerígenas.

Medicina: Se está investigando para explorar su potencial como agente terapéutico para diversas enfermedades, incluidos los trastornos neurológicos y el cáncer.

Mecanismo De Acción

El mecanismo de acción de 1-Piperazineetanólido, 4-(4,4-bis(4-fluorofenil)butil)-alfa-(((3,4-diclorofenil)tio)metil)- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:

Unión a receptores: Puede unirse a receptores específicos en las superficies celulares, modulando su actividad y desencadenando vías de señalización descendentes.

Inhibición de enzimas: El compuesto puede inhibir la actividad de ciertas enzimas, afectando los procesos metabólicos y las funciones celulares.

Inducción de apoptosis: Puede inducir la muerte celular programada (apoptosis) en las células cancerosas, convirtiéndolo en un posible agente anticancerígeno.

Comparación Con Compuestos Similares

1-Piperazineetanólido, 4-(4,4-bis(4-fluorofenil)butil)-alfa-(((3,4-diclorofenil)tio)metil)- se puede comparar con otros compuestos similares, como:

1-Piperazineetanólido, 4-(4,4-bis(4-fluorofenil)butil)-alfa-(((3,4-diclorofenil)amino)metil)-: Este compuesto tiene un grupo amino en lugar de un grupo tio, lo que puede dar como resultado diferentes propiedades químicas y biológicas.

1-Piperazineetanólido, 4-(4,4-bis(4-fluorofenil)butil)-alfa-(((3,4-diclorofenil)metil)-: Este compuesto carece del grupo tio, lo que puede afectar su reactividad y aplicaciones.

La singularidad de 1-Piperazineetanólido, 4-(4,4-bis(4-fluorofenil)butil)-alfa-(((3,4-diclorofenil)tio)metil)- radica en su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.